(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Description
(6-Cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is a heterocyclic compound featuring an imidazo[1,2-b]pyrazole core substituted with a cyclopropyl group at position 6 and a hydroxymethyl group at position 5. Its molecular formula is C₁₂H₁₃N₃O, with a molecular weight of 215.25 g/mol and a purity of ≥95% . The compound is primarily used in laboratory settings for research purposes, particularly in medicinal chemistry and drug discovery, given the pharmacological relevance of imidazo[1,2-b]pyrazole derivatives in targeting cancer and inflammation pathways .
Properties
IUPAC Name |
(6-cyclopropyl-5H-imidazo[1,2-b]pyrazol-7-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-5-7-8(6-1-2-6)11-12-4-3-10-9(7)12/h3-4,6,11,13H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYIVNUVMHYUCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C3=NC=CN3N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological properties and can interact with various targets.
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biochemical Analysis
Biochemical Properties
(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic activity. The nature of these interactions can vary, including enzyme inhibition or activation, binding to active sites, and modulation of protein-protein interactions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic pathways, altering the flux of metabolites and energy production within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular behavior, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux. This compound can affect the levels of specific metabolites, leading to changes in cellular energy production and biosynthetic processes. Understanding these metabolic pathways is crucial for elucidating the full range of effects exerted by this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues. These interactions can influence the localization and concentration of the compound, affecting its overall efficacy and function.
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall impact on cellular processes.
Biological Activity
(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. Characterized by a cyclopropyl group fused to an imidazo[1,2-b]pyrazole core and a methanol group at the 7th position, this compound is part of a class known for potential applications in medicinal chemistry and microbiology. Its molecular formula is C₁₃H₁₇N₃O, with a molecular weight of approximately 231.29 g/mol.
Antimicrobial Properties
Research indicates that compounds containing the imidazole ring, including this compound, exhibit significant antibacterial , antifungal , and antimycobacterial properties. Notably, derivatives of imidazo[1,2-b]pyrazole have been evaluated against various pathogens such as Staphylococcus aureus and Candida albicans. These studies suggest that this compound may inhibit bacterial growth and fungal proliferation effectively.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Antibacterial | |
| Candida albicans | Antifungal |
Anticancer Potential
The compound has also shown promise in anticancer research. It is believed to inhibit specific pathways critical for cancer cell proliferation and survival, such as the PI3Kα pathway. This inhibition could potentially lead to reduced tumor growth and enhanced apoptosis in cancer cells.
The mechanism of action for this compound involves its interaction with biological targets such as enzymes or receptors. The structural features of the compound allow it to bind effectively to these targets, modulating various biochemical pathways that lead to its therapeutic effects. For instance, the imidazole ring can participate in protonation and deprotonation processes, which are crucial for its biological activity.
Case Studies
Several studies have documented the biological activity of related compounds:
- Antimicrobial Study : A study evaluated various imidazo[1,2-b]pyrazole derivatives against Staphylococcus aureus, demonstrating a significant reduction in bacterial viability with certain substitutions on the imidazole ring.
- Anticancer Evaluation : Another investigation focused on the cytotoxic effects of imidazo[1,2-b]pyrazole derivatives on cancer cell lines. The results indicated that specific structural modifications led to enhanced activity against breast cancer cells.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. A common method includes starting with cyclopropyl derivatives and subjecting them to condensation reactions with appropriate pyrazole precursors, followed by reduction steps to yield the final product.
Scientific Research Applications
(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is a complex organic compound with a cyclopropyl group fused to an imidazo[1,2-b]pyrazole core and a methanol group at the 7th position of the pyrazole ring. It has a molecular formula of and a molecular weight of approximately 231.29 g/mol. This compound is part of a class of nitrogen-containing heterocyclic compounds known for diverse biological activities, making it potentially useful in medicinal chemistry and microbiology.
Scientific Research Applications
This compound and its derivatives have demonstrated good antimicrobial potential. Compounds containing the imidazole ring have exhibited antibacterial, antimycobacterial, and antifungal properties. Imidazo[1,2-b]pyrazole derivatives have been evaluated for their antimicrobial potential against pathogens like Staphylococcus aureus and Candida albicans. These compounds may also have anticancer properties by inhibiting pathways like PI3Kα, which is crucial in cancer cell proliferation and survival.
| Compound Name | Structure | Notable Features |
|---|---|---|
| 1H-Imidazo[4,5-b]pyridine | Structure | Exhibits anti-cancer properties |
| 3-Cyclopropyl-4-methylimidazole | Structure | Known for antimicrobial activity |
| 5-Cyclopropyl-2-methylimidazole | Structure | Potential anti-inflammatory agent |
Comparison with Similar Compounds
Structural analogs of (6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol vary in substituents at positions 1, 6, and 7, which significantly influence their physicochemical properties and biological activities. Below is a detailed comparison:
Structural Analogs and Physicochemical Properties
Key Observations :
- Substituent Effects: Position 1: Prop-2-yn-1-yl or methyl groups enhance steric bulk and metabolic stability compared to unsubstituted derivatives . Position 6: Cyclopropyl vs. Position 7: Hydroxymethyl groups (as in the target compound) may improve solubility compared to carboxamide or ketone derivatives .
Preparation Methods
General Synthetic Strategy for Imidazo[1,2-b]pyrazoles
A recent and efficient approach to synthesizing 1H-imidazo[1,2-b]pyrazoles, including derivatives structurally related to (6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol, involves a sequential one-pot synthetic method. This strategy uses hydrazine monohydrate, ethoxymethylene malonic acid derivatives, aldehydes, and isocyanides under microwave irradiation to afford the imidazo[1,2-b]pyrazole core with various substitutions including cyclopropyl groups.
- Reaction of hydrazine monohydrate with ethoxymethylene malonic acid derivatives in ethanol under microwave irradiation (80–150°C, 10 min).
- Subsequent addition of water, aldehydes, trifluoroacetic acid (TFA), and isocyanides at room temperature with stirring (10–60 min).
- Isolation of the product by filtration and washing or purification by flash chromatography.
This method offers good yields (typically 60–70%) and allows incorporation of diverse substituents at the 6-position, including cyclopropyl groups, by selecting appropriate aldehydes.
Specific Preparation of this compound
While direct literature on the exact preparation of this compound is limited, the compound can be synthesized by adapting the general procedure for 1H-imidazo[1,2-b]pyrazoles with cyclopropyl-substituted aldehydes and subsequent functionalization at the 7-position to introduce the methanol group.
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Hydrazine monohydrate + ethoxymethylene malonic acid derivative in EtOH, microwave 120°C, 10 min | Formation of pyrazole intermediate | High conversion under microwave |
| 2 | Addition of cyclopropyl aldehyde, TFA, isocyanide at room temp, stirring 10–60 min | Cyclization to imidazo[1,2-b]pyrazole with cyclopropyl substitution at position 6 | Moderate to good yield (60–70%) |
| 3 | Reduction or substitution at position 7 to introduce hydroxymethyl group (methanol moiety) | Typically via reduction of aldehyde or halide precursor | Yield depends on method (see below) |
Methods for Introducing the Methanol Group at the 7-Position
The hydroxymethyl group (-CH2OH) at the 7-position can be introduced by reduction of the corresponding aldehyde or by nucleophilic substitution on a halomethyl precursor. The following methods are commonly used and adaptable for this compound:
| Method | Reagents | Conditions | Notes |
|---|---|---|---|
| Reduction of aldehyde | Lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C for 20 min | Efficient reduction of aldehyde to alcohol; yields ~80% | Requires careful quenching and work-up to remove hydride |
| Halide substitution | Conversion of hydroxymethyl to chloromethyl via thionyl chloride (SOCl2) in dichloromethane (DCM), followed by nucleophilic substitution | Reaction at room temp or under sonication; subsequent reaction with nucleophile | Useful for further functionalization; moderate yields reported |
| Formaldehyde addition | Reaction with formaldehyde under basic conditions (NaOH, water, reflux) | Hydroxymethylation of imidazole derivatives | Can be used for direct hydroxymethylation |
These methods are supported by analogous preparations of related imidazole methanol derivatives, which share similar reactivity patterns.
Experimental Data and Characterization
Example: Synthesis of 1H-imidazo[1,2-b]pyrazole derivatives (general procedure):
| Parameter | Value |
|---|---|
| Microwave irradiation | 80–150°C, 10 min |
| Solvent | Ethanol (EtOH) |
| Reagents molar ratio | Hydrazine monohydrate (1.1 eq), aldehyde (1.1 eq), isocyanide (1.1 eq), TFA (0.2 eq) |
| Product isolation | Filtration, washing with hexane or diethyl ether |
| Typical yield | 60–70% |
| Melting point | 234–236°C (example compound) |
| NMR data (1H, 13C) | Consistent with expected structure; detailed shifts available in literature |
Q & A
Q. What are the common synthetic strategies for preparing (6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol derivatives?
- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions. For example, cyclopropane-containing intermediates can be introduced via electrophilic substitution using reagents like benzoyl chloride under Pd(PPh₃)₄ catalysis . Protecting groups such as SEM (2-(trimethylsilyl)ethoxy)methyl are often employed to stabilize reactive sites during synthesis . Purification is achieved via silica gel column chromatography with gradients of ethyl acetate/hexanes or dichloromethane/methanol .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and cyclopropane integration .
- HRMS for precise molecular weight validation (e.g., calculated/found discrepancies <1 ppm) .
- IR spectroscopy to identify functional groups (e.g., hydroxyl stretches at ~3130–2950 cm⁻¹) .
- X-ray crystallography (SHELX software) for unambiguous structural determination .
Q. How is the crystal structure of imidazo[1,2-b]pyrazole derivatives determined?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard. Data collection at low temperatures (e.g., 273 K) minimizes thermal motion artifacts. Key parameters include R factors (<0.05) and data-to-parameter ratios (>15:1) for reliability .
Advanced Research Questions
Q. How can low yields in cross-coupling reactions for this compound be optimized?
- Methodological Answer : Troubleshooting steps:
- Catalyst screening : PEPPSI-iPr may offer higher efficiency than Pd(PPh₃)₄ for sterically hindered substrates .
- Temperature control : Reactions at −20°C improve selectivity for cyclopropane integration .
- Electrophile excess : Using 2.5–3.0 equivalents of reagents like benzoyl chloride drives reactions to completion .
Q. What strategies resolve conflicting spectroscopic data (e.g., NMR vs. HRMS) during characterization?
- Methodological Answer :
Q. How are structure-activity relationships (SAR) designed for imidazo[1,2-b]pyrazole derivatives in pharmacological studies?
- Methodological Answer : SAR studies involve:
- Functional group variation : Substituting cyclopropyl with fluorophenyl or isopropyl groups to assess bioactivity .
- Biological assays : Testing antifungal/antibacterial activity via MIC (minimum inhibitory concentration) protocols .
- Docking studies : Molecular modeling against target enzymes (e.g., kinases) to rationalize activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
